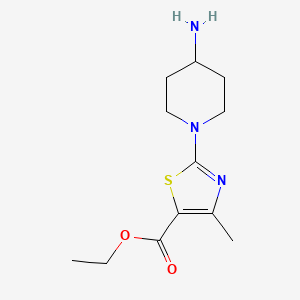

Ethyl 2-(4-aminopiperidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate

Description

Ethyl 2-(4-aminopiperidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based heterocyclic compound characterized by:

- A methyl group at position 4 of the thiazole ring.

- An ethyl ester moiety at position 4.

- A 4-aminopiperidin-1-yl substituent at position 2.

This compound is of interest in medicinal chemistry due to the pharmacological versatility of thiazoles, which are known for antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name |

ethyl 2-(4-aminopiperidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2S/c1-3-17-11(16)10-8(2)14-12(18-10)15-6-4-9(13)5-7-15/h9H,3-7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHASGUKNMZSMIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2CCC(CC2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-aminopiperidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Thiazole Ring Formation: The thiazole ring is formed by the reaction of a thioamide with a halogenated compound under specific conditions.

Coupling Reactions: The piperidine and thiazole rings are coupled together using reagents such as coupling agents and catalysts.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-aminopiperidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, acids, and bases are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(4-aminopiperidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-aminopiperidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Substituent Variations at Position 2

a) Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

- Substituent: 3-cyano-4-hydroxyphenyl group.

- Applications : Demonstrated antiviral, antibacterial, and anticancer properties .

b) Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (TEI-6720)

- Substituent : 4-hydroxyphenyl group.

- Key Differences: The phenolic hydroxyl group facilitates hydrogen bonding and acts as a xanthine oxidase inhibitor, making it effective in treating hyperuricemia .

c) Ethyl 2-(4-pyridinyl)-4-methyl-1,3-thiazole-5-carboxylate

- Substituent : 4-pyridinyl group.

- Key Differences: The pyridine ring’s aromaticity and basic nitrogen alter electronic properties compared to the non-aromatic piperidine. This derivative is often used as a precursor for carboxamide analogs targeting kinases .

Functional Group Variations at Position 5

a) Ethyl 2-acetamido-4-methylthiazole-5-carboxylate

- Substituent : Acetamido group at position 2.

- Key Differences : The smaller acetamido group reduces steric hindrance but lacks the basicity of the piperidine amine. This compound is a common intermediate in thiazole synthesis .

b) Hydrolyzed Carboxylic Acid Derivatives

- Substituent : Carboxylic acid (after ester hydrolysis).

Structural and Pharmacological Analysis

Table 1: Comparative Properties of Selected Thiazole Derivatives

| Compound Name | Substituent at Position 2 | Key Pharmacological Activity | Molecular Weight | Key Interactions |

|---|---|---|---|---|

| Target Compound | 4-aminopiperidin-1-yl | Not explicitly reported (potential kinase/GPCR modulation) | ~325.4* | Hydrogen bonding (amine), ionic interactions |

| Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-... | 3-cyano-4-hydroxyphenyl | Antiviral, anticancer | 302.3 | π-π stacking, H-bonding |

| TEI-6720 | 4-hydroxyphenyl | Xanthine oxidase inhibition | 291.3 | H-bonding (phenolic OH) |

| Ethyl 2-(4-pyridinyl)-4-methyl-... | 4-pyridinyl | Kinase inhibition (carboxamide precursor) | 260.3 | π-π stacking, basic nitrogen |

*Estimated based on structural formula.

Key Observations:

Electronic Effects: The 4-aminopiperidine group in the target compound provides a basic amine (pKa ~10–11), enabling protonation at physiological pH and ionic interactions with acidic residues in enzymes or receptors. This contrasts with the electronegative cyano group in ’s derivative, which withdraws electron density, reducing nucleophilicity .

Solubility and Bioavailability : The ethyl ester in the target compound enhances lipophilicity, favoring passive diffusion across membranes. Hydrolysis to the carboxylic acid (a common metabolic pathway) could increase water solubility but reduce bioavailability .

Biological Activity

Ethyl 2-(4-aminopiperidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological properties of this compound, summarizing key findings from various studies and presenting relevant data in tables.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₄H₁₈N₂O₂S

- Molecular Weight : 286.37 g/mol

- CAS Number : 109688-84-8

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various thiazole compounds highlighted the following findings:

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Moderate | Gram-positive bacteria (e.g., Staphylococcus aureus) |

| Other Thiazole Derivatives | Varied | Gram-negative bacteria and fungi |

In particular, derivatives showed bactericidal activity against Gram-positive bacteria, with some compounds demonstrating efficacy comparable to established antibiotics like ampicillin and gentamicin sulfate .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. A notable investigation assessed the compound's effects on various cancer cell lines:

The compound's mechanism of action appears to involve the inhibition of specific cellular pathways associated with cancer proliferation and survival.

Case Studies

Several case studies have provided insights into the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antibacterial properties of synthesized thiazole derivatives.

- Findings : The compound exhibited significant inhibition against Bacillus subtilis and moderate activity against Candida albicans.

-

Anticancer Screening :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Findings : The compound demonstrated a broad spectrum of activity against various tumor types, indicating its potential as a dual-action therapeutic agent.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiazole Formation | Thiourea, KOH, EtOH, 80°C, 6h | 65–75 |

| Piperidine Coupling | 4-Aminopiperidine, HATU, DMF, rt, 12h | 50–60 |

| Purification | Silica gel chromatography (EtOAc/hexane 3:7) | >95% purity |

Basic: How is the crystal structure of this compound determined, and which software tools are recommended?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of a saturated solution in DCM/MeOH (1:1) to obtain suitable crystals.

- Data Collection : Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ SHELX suite (SHELXD for phase problem, SHELXL for refinement). Hydrogen bonds are analyzed using WinGX/ORTEP for visualization .

Critical Tip : For anisotropic displacement parameters, ensure data resolution < 0.8 Å. SHELXL refinement often achieves R1 < 0.05 for high-quality datasets .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency for the piperidine-thiazole linkage .

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling steps, reducing side products .

- Temperature Control : Lower temperatures (0–5°C) minimize decomposition during sensitive steps (e.g., nitro group reduction) .

Data Contradiction Note : While reports 65–75% yield for thiazole formation, scaling up may reduce yields due to exothermic side reactions. Mitigate this via dropwise addition of reagents .

Advanced: What analytical methods are effective in identifying and quantifying impurities in this compound?

Methodological Answer:

- HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in H₂O/ACN) to detect impurities like unreacted intermediates (e.g., 4-methylthiazole-5-carboxylate derivatives) .

- NMR Spectroscopy : ¹³C NMR can identify regioisomeric impurities (e.g., incorrect substitution on the thiazole ring) .

- Limit Tests : ICH guidelines recommend thresholds (<0.1% for unknown impurities) .

Q. Table 2: Common Impurities and Retention Times

| Impurity | Source | HPLC Retention Time (min) |

|---|---|---|

| Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Incomplete piperidine coupling | 8.2 |

| 4-Aminopiperidine hydrochloride | Residual starting material | 3.5 |

Advanced: How do structural modifications (e.g., substituent changes) influence biological activity?

Methodological Answer:

- Thiazole Modifications : Fluorination at the 4-methyl position (→ 4-trifluoromethyl) increases metabolic stability but may reduce solubility .

- Piperidine Substitutions : Replacing the 4-amino group with a bulkier tert-butyl carbamate enhances blood-brain barrier penetration but decreases target affinity .

- SAR Studies : Antitumor activity (IC₅₀) against prostate cancer cells (PC-3) correlates with electron-withdrawing groups on the thiazole ring (R² = -NO₂: IC₅₀ = 1.2 μM vs. -OCH₃: IC₅₀ = 8.7 μM) .

Advanced: How should researchers reconcile contradictory reports of biological activity (e.g., antitumor vs. antidiabetic effects)?

Methodological Answer:

- Assay Contextualization : Antitumor activity () was measured via MTT assays on cancer cell lines, while antidiabetic effects () used STZ-induced NIDDM rats. Differences arise from target tissue specificity (e.g., kinase inhibition vs. glucose transporter modulation) .

- Dose-Response Analysis : Confirm EC₅₀/IC₅₀ values across multiple models. For example, compound 135 in showed hypoglycemic activity at 10 mg/kg but no cytotoxicity at this dose .

- Target Profiling : Use computational docking (AutoDock Vina) to predict off-target interactions (e.g., PPARγ for diabetes vs. EGFR for cancer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.